Cas no 69026-64-8 (5-(4-chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol)
5-(4-chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-chlorophenoxymethyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- AJ-131/11692021
- STL227768
- CS-0222166
- UCA02664
- 5-[(4-chlorophenoxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 3-[(4-chlorophenoxy)methyl]-4-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
- EN300-110578
- 69026-64-8
- AKOS000268507
- 5-[(4-chlorophenoxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
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- Inchi: 1S/C16H14ClN3O2S/c1-21-13-8-4-12(5-9-13)20-15(18-19-16(20)23)10-22-14-6-2-11(17)3-7-14/h2-9H,10H2,1H3,(H,19,23)
- InChI Key: SJIWTFNQYSGBCG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCC1=NNC(N1C1C=CC(=CC=1)OC)=S
Computed Properties
- Exact Mass: 347.0495256Da
- Monoisotopic Mass: 347.0495256Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 447
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 78.2Ų
5-(4-chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-110578-0.05g |
5-[(4-chlorophenoxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
69026-64-8 | 95% | 0.05g |
$42.0 | 2023-10-27 | |
| Enamine | EN300-110578-0.1g |
5-[(4-chlorophenoxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
69026-64-8 | 95% | 0.1g |
$66.0 | 2023-10-27 | |
| Enamine | EN300-110578-0.25g |
5-[(4-chlorophenoxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
69026-64-8 | 95% | 0.25g |
$92.0 | 2023-10-27 | |
| Enamine | EN300-110578-0.5g |
5-[(4-chlorophenoxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
69026-64-8 | 95% | 0.5g |
$175.0 | 2023-10-27 | |
| Enamine | EN300-110578-1.0g |
5-[(4-chlorophenoxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
69026-64-8 | 95% | 1g |
$256.0 | 2023-06-10 | |
| Enamine | EN300-110578-2.5g |
5-[(4-chlorophenoxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
69026-64-8 | 95% | 2.5g |
$503.0 | 2023-10-27 | |
| Enamine | EN300-110578-5.0g |
5-[(4-chlorophenoxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
69026-64-8 | 95% | 5g |
$743.0 | 2023-06-10 | |
| Enamine | EN300-110578-10.0g |
5-[(4-chlorophenoxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
69026-64-8 | 95% | 10g |
$1101.0 | 2023-06-10 | |
| 1PlusChem | 1P01A132-50mg |
5-(4-chlorophenoxymethyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
69026-64-8 | 95% | 50mg |
$111.00 | 2024-04-22 | |
| 1PlusChem | 1P01A132-100mg |
5-(4-chlorophenoxymethyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
69026-64-8 | 95% | 100mg |
$140.00 | 2024-04-22 |
5-(4-chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 5-(4-chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
5-(4-Chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-Triazole-3-thiol (CAS No. 69026-64-8): A Comprehensive Overview
5-(4-Chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 69026-64-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the chlorophenoxy and methoxyphenyl substituents, contribute to its distinctive properties and biological activities.
The 1,2,4-triazole scaffold is a well-established core structure in drug discovery due to its ability to form stable complexes with various biological targets. The presence of the chlorophenoxy group enhances the lipophilicity of the molecule, which can improve its membrane permeability and bioavailability. Meanwhile, the methoxyphenyl substituent can modulate the electronic properties of the molecule, influencing its binding affinity and selectivity for specific targets.
Recent studies have highlighted the potential of 5-(4-chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in various therapeutic areas. One notable application is in the treatment of fungal infections. The 1,2,4-triazole moiety is a common feature in antifungal agents such as fluconazole and itraconazole, which are widely used to combat fungal pathogens. Research has shown that this compound exhibits potent antifungal activity against a range of fungi, including Candida albicans and Aspergillus fumigatus.
In addition to its antifungal properties, 5-(4-chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. The mechanism of action involves the modulation of protein kinases and other cellular targets that are crucial for cancer cell viability.
The pharmacokinetic properties of 5-(4-chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have also been studied extensively. In vitro and in vivo experiments have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high lipophilicity allows for efficient absorption through biological membranes, while its stability in plasma ensures sustained therapeutic effects.
Furthermore, the safety profile of 5-(4-chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been evaluated in preclinical studies. Toxicity assessments have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential for further development as a therapeutic agent.
In conclusion, 5-(4-chlorophenoxy)methyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 69026-64-8) represents a promising candidate for various therapeutic applications due to its unique structural features and biological activities. Ongoing research continues to explore its potential in treating fungal infections and cancer, as well as other diseases where the 1,2,4-triazole scaffold plays a crucial role. As more data becomes available from clinical trials and advanced studies, this compound may emerge as a valuable addition to the arsenal of therapeutic agents available to healthcare professionals.
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